molecular formula C19H27N5O B6056512 N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine

Cat. No. B6056512
M. Wt: 341.5 g/mol
InChI Key: PVQZBOWWMRPQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine, also known as Itraconazole, is a triazole antifungal drug used to treat a variety of fungal infections. It is a synthetic derivative of itraconazole that has been developed to improve its antifungal activity.

Mechanism of Action

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately, cell death. N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine also has activity against some fungal enzymes, including cytochrome P450-dependent enzymes, which are involved in the metabolism of fungal toxins.
Biochemical and physiological effects
N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has been found to have a low toxicity profile and is generally well-tolerated. It is metabolized in the liver and excreted in the feces and urine. It has been shown to have some interaction with other drugs, including warfarin and rifampin, and caution should be exercised when using it in combination with other medications.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has several advantages for use in laboratory experiments. It is readily available and easy to use, and its mechanism of action is well-understood. However, it does have some limitations. It is not effective against all fungal pathogens, and its use can lead to the development of drug-resistant strains.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its potential use in the treatment of other diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand its mechanism of action and to identify new targets for antifungal therapy.

Synthesis Methods

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine is synthesized by a multistep process that involves the condensation of 4-isopropylbenzoyl chloride with 1,2,4-triazole-1-ylacetic acid, followed by the reaction of the resulting intermediate with piperidine. The final product is isolated by crystallization and purification.

Scientific Research Applications

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used to treat systemic fungal infections, including aspergillosis, histoplasmosis, and blastomycosis. It has also been used to treat dermatophytosis and onychomycosis.

properties

IUPAC Name

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-15(2)16-5-7-17(8-6-16)22-18-4-3-10-23(12-18)19(25)9-11-24-14-20-13-21-24/h5-8,13-15,18,22H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZBOWWMRPQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine

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